molecular formula C23H27NO3 B252887 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B252887
M. Wt: 365.5 g/mol
InChI Key: YTYLBIMYNDVYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one exhibits a range of biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential pharmacological properties. The compound has been shown to exhibit a range of activities that make it a promising candidate for drug development. However, one of the limitations is the lack of knowledge about its mechanism of action. Further studies are needed to fully understand how the compound exerts its pharmacological effects.

Future Directions

There are several future directions for the research on 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One of the directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for drug development.
In conclusion, 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-diabetic activities. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties for drug development.

Synthesis Methods

The synthesis of 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves a multistep process. The first step involves the reaction between 4-tert-butyl-2,6-dimethylphenol and ethyl acetoacetate to form 4-tert-butyl-2,6-dimethylphenyl-2-oxoethyl acetate. The second step involves the reaction between the product obtained in the first step and indole-2,3-dione to form 3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

Product Name

3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

3-[2-(4-tert-butyl-2,6-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one

InChI

InChI=1S/C23H27NO3/c1-14-11-16(22(3,4)5)12-15(2)20(14)19(25)13-23(27)17-9-7-8-10-18(17)24(6)21(23)26/h7-12,27H,13H2,1-6H3

InChI Key

YTYLBIMYNDVYOL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C(C)(C)C

Canonical SMILES

CC1=CC(=CC(=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)C)O)C)C(C)(C)C

Origin of Product

United States

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